

# Technical Guide: Chromatin Displacement Assays Using I-CBP 112

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## Compound of Interest

Compound Name: *I-CBP 112*

Cat. No.: *B1191990*

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## Executive Summary

This technical guide details the experimental validation of **I-CBP 112**, a potent and selective chemical probe targeting the bromodomains of CBP (CREBBP) and p300 (EP300). While biochemical assays (AlphaScreen, ITC) determine binding affinity (

), they fail to account for nuclear permeability, chromatin complexity, and competitive binding dynamics in a physiological environment.[1]

Therefore, the Chromatin Displacement Assay is the gold standard for validating cellular efficacy. This guide focuses on two orthogonal methodologies:

- NanoBRET™ Chromatin Engagement Assay (Primary): A proximity-based method measuring the physical dissociation of CBP from Histone H3.3.[1]
- FRAP (Fluorescence Recovery After Photobleaching) (Orthogonal): A kinetic method measuring the increased mobility of CBP upon inhibition.

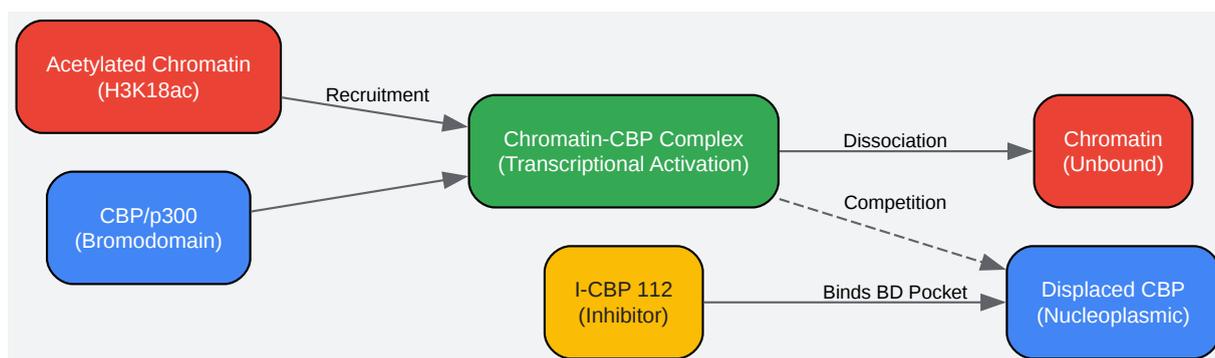
## The Probe: I-CBP 112

**I-CBP 112** is a benzyl-proline-derived bromodomain inhibitor developed by the Structural Genomics Consortium (SGC).[1] Unlike pan-BET inhibitors (e.g., JQ1), **I-CBP 112** is highly selective for the CBP/p300 orphan bromodomains.[1]

## Mechanism of Action (MoA)

CBP and p300 act as epigenetic "readers" via their bromodomains, which recognize acetylated lysine residues (specifically H3K18ac and H3K27ac) on chromatin.[1] **I-CBP 112** acts as an acetyl-lysine mimetic, occupying the hydrophobic pocket of the bromodomain. This competitive binding forces the CBP/p300 protein to detach from the chromatin architecture, transitioning from a "chromatin-bound" (stationary) state to a "nucleoplasmic" (mobile) state.[1]

## MoA Visualization



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Figure 1: Mechanism of Chromatin Displacement.[1] **I-CBP 112** competes with acetylated histone tails, ejecting CBP/p300 into the nucleoplasm.[1]

## Primary Protocol: NanoBRET™ Chromatin Engagement

The NanoBRET™ system is superior to standard immunoprecipitation because it measures interactions in live cells without lysis, preserving weak chromatin interactions.

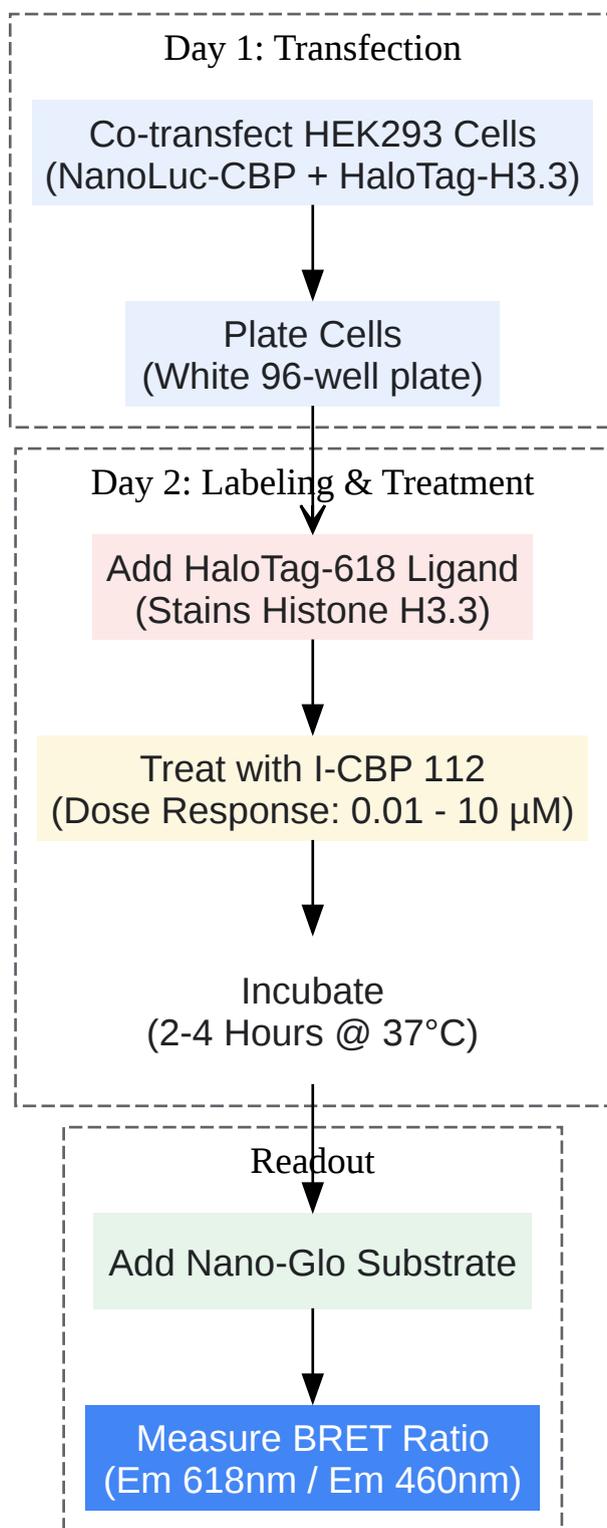
Principle: Energy transfer occurs between a NanoLuc® luciferase fused to the target (CBP) and a HaloTag® fused to Histone H3.3 labeled with a fluorescent ligand.

- High Signal: CBP is bound to Chromatin (Proximity <10 nm).[1]
- Low Signal: **I-CBP 112** displaces CBP; distance increases; BRET signal decays.[1]

## Experimental Workflow

Reagents Required:

- Vector A: pNLF-CBP (NanoLuc-CBP fusion)[1]
- Vector B: pHaloTag-Histone H3.3 (Histone fusion)[1]
- Probe: **I-CBP 112** (Stock 10 mM in DMSO)
- Control: **I-CBP 112**-Neg (Inactive structural analog)[1]
- Dye: HaloTag® NanoBRET™ 618 Ligand
- Substrate: NanoBRET™ Nano-Glo® Substrate[1]



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Figure 2: Step-by-step workflow for the NanoBRET Chromatin Engagement Assay.

## Critical Protocol Steps

- **Transfection Ratio:** Optimize the Donor (CBP) to Acceptor (Histone) ratio. A 1:10 or 1:100 ratio (NanoLuc:HaloTag) is recommended to ensure all CBP molecules have access to labeled chromatin.[1] Excess acceptor minimizes the "bystander effect."
- **Phenol Red-Free Media:** During the readout phase, use Opti-MEM® or specific BRET assay medium without phenol red.[1] Phenol red absorbs light at ~560nm, interfering with the acceptor emission.
- **Equilibration:** Unlike kinase inhibitors, chromatin displacement kinetics can be slow.[1] A 2 to 4-hour incubation with **I-CBP 112** is mandatory to allow the compound to permeate the nucleus and reach equilibrium.

## Data Calculation

Calculate the Corrected MilliBRET Unit (mBU):

## Orthogonal Validation: FRAP Assay

While NanoBRET proves proximity, FRAP proves mobility.[1] This is a crucial "self-validating" step to confirm the physical release of the protein.

Concept:

- **Wild-Type CBP:** Recovers slowly after photobleaching because it is constantly binding/unbinding to chromatin.[1]
- **Inhibited CBP (+ I-CBP 112):** Recovers rapidly because it diffuses freely without chromatin "brakes." [1]

## Protocol Summary

- **Transfect:** U2OS or HeLa cells with GFP-CBP (full length or bromodomain-only construct).[1]
- **Treat:** Incubate with 1  $\mu$ M **I-CBP 112** for 1 hour.
- **Bleach:** Use a confocal microscope to bleach a 2 $\mu$ m spot in the nucleus (100% laser power).

- Record: Image recovery every 0.5s for 60s.
- Analyze: Fit the recovery curve to a single-exponential equation to determine (half-time of recovery).

Expected Result: **I-CBP 112** treatment should reduce the significantly (e.g., from ~15s to ~5s), mimicking the kinetics of a bromodomain-mutant CBP.

## Data Interpretation & Reference Values

When validating **I-CBP 112**, compare your results against these established benchmarks.

Parameter	Assay Type	Expected Value	Notes
Biochemical	ITC / AlphaScreen	~150 nM	Intrinsic affinity for CBP Bromodomain [1].[1]
Cellular	NanoBRET	~600 nM	Higher than due to competition with endogenous histones [2].[1]
Selectivity	NanoBRET	>30-fold	vs. BRD4 (BET family).[1] I-CBP 112 should NOT displace BRD4.[1]
FRAP	Live Cell Imaging	Decrease	Significant reduction in recovery time vs DMSO.[1]

## Troubleshooting Selectivity

If you observe displacement of BRD4 (BET family) at concentrations < 2  $\mu$ M, your assay conditions may be non-specific, or the compound quality is compromised.[1] Always run JQ1 (a

BET inhibitor) alongside as a negative control for CBP assays; JQ1 should have no effect on CBP-Histone BRET.[1]

## References

- Picaud, S. et al. (2015).[1][2] Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. *Cancer Research*, 75(23), 5106–5119.[1][3][4]
- Structural Genomics Consortium (SGC). **I-CBP 112** Chemical Probe Data Sheet.
- Promega Corporation. NanoBRET™ Protein:Protein Interaction System Technical Manual.

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## Sources

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